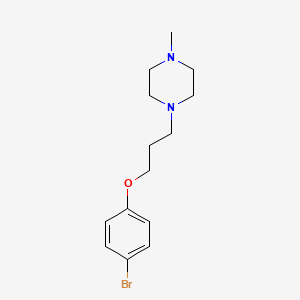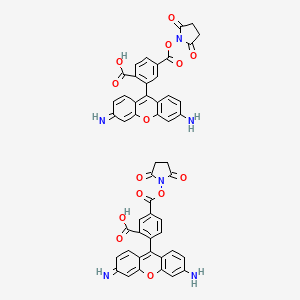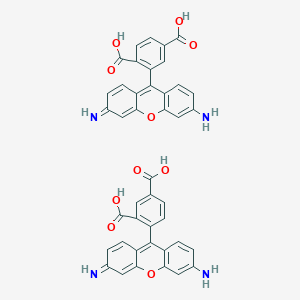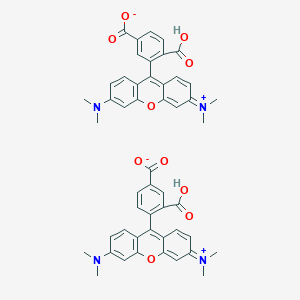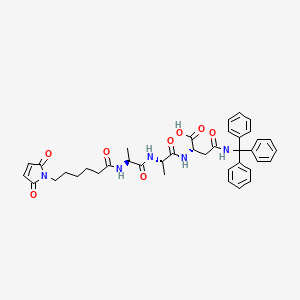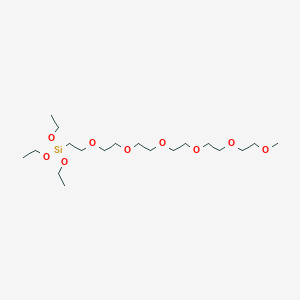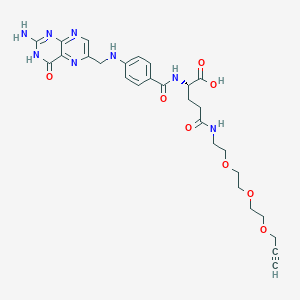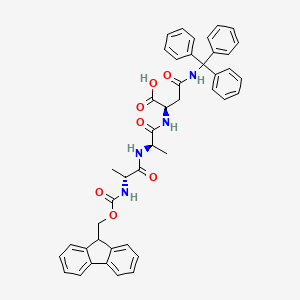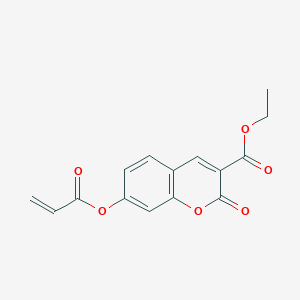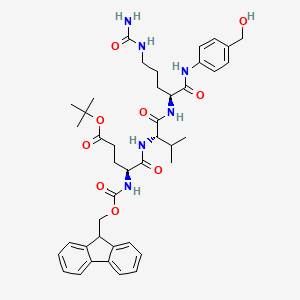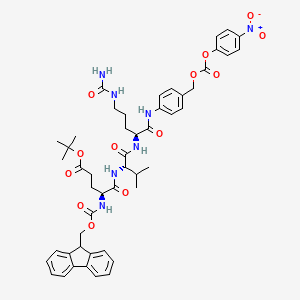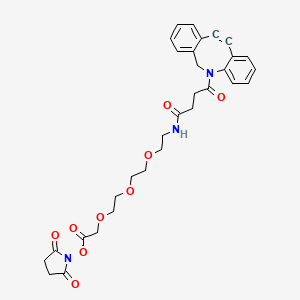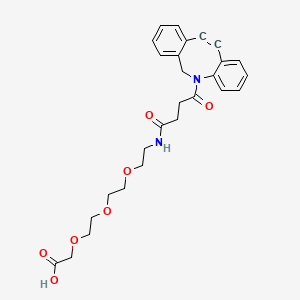
Dbco-peg3-CH2CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dbco-peg3-CH2CO2H: is a compound that combines a dibenzocyclooctyne (DBCO) group with a polyethylene glycol (PEG) chain and a carboxylic acid group. This compound is widely used in bioorthogonal click chemistry, which allows for the conjugation of biomolecules without interfering with native biological processes . The presence of the polyethylene glycol chain enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg3-CH2CO2H involves the attachment of a dibenzocyclooctyne group to a polyethylene glycol chain, followed by the introduction of a carboxylic acid group. The typical synthetic route includes the following steps:
Activation of the Carboxylic Acid Group: The carboxylic acid group is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Coupling with Polyethylene Glycol: The activated carboxylic acid group is then coupled with a polyethylene glycol chain containing an amine group to form an amide bond.
Introduction of Dibenzocyclooctyne Group: The dibenzocyclooctyne group is introduced through a copper-free click reaction with an azide-functionalized polyethylene glycol chain.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of polyethylene glycol chains and dibenzocyclooctyne derivatives.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity of the final product.
Purification and Quality Control: Purification of the final product using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Copper-Free Click Reaction: Dbco-peg3-CH2CO2H readily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-bearing biomolecules.
Amide Bond Formation: The carboxylic acid group can react with amines to form amide bonds under coupling conditions.
Common Reagents and Conditions:
Coupling Agents: EDC, DCC, NHS, HOBt.
Solvents: Organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) for coupling reactions.
Reaction Conditions: Room temperature to moderate heating, depending on the specific reaction.
Major Products:
Azide-Functionalized Biomolecules: The copper-free click reaction with azide-bearing biomolecules results in the formation of stable triazole linkages.
Amide-Linked Conjugates: The reaction with amines forms stable amide bonds, resulting in various conjugates.
Scientific Research Applications
Chemistry:
Bioorthogonal Click Chemistry: Dbco-peg3-CH2CO2H is used for site-specific labeling and conjugation of biomolecules without interfering with native biological functions.
Biology:
Imaging Probes: The compound is used to develop novel imaging probes for tracking and visualizing cellular processes.
Protein Engineering: It enables the attachment of functional groups to proteins for studying protein structure and function.
Medicine:
Drug Delivery Systems: this compound is used to attach therapeutic agents to targeting molecules or carriers, enhancing specificity and reducing off-target effects.
Industry:
Mechanism of Action
Mechanism: Dbco-peg3-CH2CO2H exerts its effects through strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. The dibenzocyclooctyne group reacts with azide-bearing biomolecules to form stable triazole linkages .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Dbco-peg3-acid: A similar compound with three polyethylene glycol units and a carboxylic acid group.
Dbco-peg4-acid: A compound with four polyethylene glycol units and a carboxylic acid group.
Uniqueness: Dbco-peg3-CH2CO2H is unique due to its combination of a dibenzocyclooctyne group, a polyethylene glycol chain, and a carboxylic acid group, which provides enhanced solubility, bioorthogonal reactivity, and versatility in various applications .
Properties
IUPAC Name |
2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7/c30-25(28-13-14-34-15-16-35-17-18-36-20-27(32)33)11-12-26(31)29-19-23-7-2-1-5-21(23)9-10-22-6-3-4-8-24(22)29/h1-8H,11-20H2,(H,28,30)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFVQLNSCRFATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)
